molecular formula C23H17ClN4O3S3 B2552259 Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate CAS No. 305854-81-3

Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate

Cat. No.: B2552259
CAS No.: 305854-81-3
M. Wt: 529.04
InChI Key: ZTJVGWRJBSKOSM-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group (position 4), a chlorine atom (position 5), and a triazolobenzothiazole-linked acetamido moiety (position 2).

Properties

IUPAC Name

ethyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3S3/c1-2-31-21(30)18-17(13-8-4-3-5-9-13)19(24)34-20(18)25-16(29)12-32-22-26-27-23-28(22)14-10-6-7-11-15(14)33-23/h3-11H,2,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJVGWRJBSKOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and various case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Triazole and Benzothiazole Rings : These heterocyclic rings are known for their diverse biological activities.
  • Thiophene Carboxylate : This moiety contributes to the compound's lipophilicity and potential interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C19H16ClN5O2SC_{19}H_{16}ClN_{5}O_{2}S.

Physical Properties

  • Molecular Weight : 393.87 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance, a related compound was shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Antitumor Activity

Research has indicated that ethyl 5-chloro-4-phenyl derivatives may possess antitumor activity. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a model of acute inflammation, it significantly reduced edema formation in animal models, suggesting its potential as an anti-inflammatory agent .

Neuropharmacological Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects. In behavioral despair models, such compounds have been associated with reduced immobility times, indicating potential antidepressant-like effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives showed that ethyl 5-chloro-4-phenyl compounds displayed potent activity against Candida albicans with an MIC of 16 µg/mL. This suggests a promising avenue for developing antifungal agents .

Case Study 2: Antitumor Mechanism

In vitro assays on human breast cancer cells demonstrated that the compound induced cell cycle arrest at the G2/M phase and increased apoptosis rates by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Study 3: Anti-inflammatory Activity

In a controlled study using rat models, the compound was administered prior to inducing inflammation. Results showed a significant reduction in paw edema compared to the control group, confirming its anti-inflammatory potential .

Research Findings

Activity Tested Model Result Reference
AntimicrobialE. coli, S. aureusMIC = 16 µg/mL
AntitumorHuman breast cancer cellsInduced apoptosis
Anti-inflammatoryRat paw edema modelSignificant reduction in edema

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate typically involves multi-step chemical reactions. The key steps include:

  • Formation of Triazole and Benzothiazole Rings : The initial steps often involve the synthesis of [1,2,4]triazole and benzothiazole derivatives through cyclization reactions.
  • Acetylation : The introduction of acetyl groups to enhance the biological activity.
  • Final Esterification : The final step involves esterification to form the ethyl ester derivative.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that compounds containing triazole and benzothiazole moieties exhibit significant antimicrobial activity. Ethyl 5-chloro-4-phenyl derivatives have been evaluated for their effectiveness against various bacterial strains. For instance:

  • Antibacterial Activity : Studies have shown that certain derivatives demonstrate broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin .
  • Antitubercular Activity : The compound has also shown promising results in inhibiting Mycobacterium smegmatis, a model organism for tuberculosis studies. Minimum inhibitory concentrations (MIC) have been recorded as low as 50 μg/mL for some derivatives .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research has demonstrated that similar triazole-containing compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of Ethyl 5-chloro-4-phenyl derivatives:

Substituent Effect on Activity Notes
Electron-withdrawing groupsIncreased antibacterial activityEnhances interaction with bacterial targets
Alkyl substitutionsVaries activity based on chain lengthShorter chains may enhance solubility
Aromatic ringsInfluence on binding affinityModifications can lead to better selectivity

Case Study 1: Synthesis and Evaluation of Analogues

A study synthesized several analogues of Ethyl 5-chloro-4-phenyl derivatives to evaluate their biological activities. The results indicated that modifications to the benzothiazole ring significantly impacted both antibacterial and anticancer activities.

Case Study 2: In Vivo Studies

In vivo studies using animal models have demonstrated that selected compounds derived from Ethyl 5-chloro-4-phenyl exhibit reduced tumor growth rates compared to control groups. These studies are essential for assessing the therapeutic potential of these compounds before clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate (CAS: 300557-84-0)

  • Structural Differences : Lacks the 5-chloro substituent on the thiophene ring but retains the phenyl group at position 4.
  • Properties : Molecular weight 494.6 g/mol, XLogP3 = 6.9, 8 rotatable bonds, and a polar surface area of 167 Ų .

Ethyl 2-{2-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl)sulfanyl]acetamido}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Structural Differences : Features a cyclopentane ring fused to the thiophene core instead of a phenyl group.
  • Implications : The fused cyclopentane introduces ring strain and conformational rigidity, which may enhance binding specificity to certain enzymes or receptors compared to the planar phenyl-substituted analogs .

Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate

  • Structural Differences : Contains a dithiazole ring rather than a triazolobenzothiazole system.
  • Implications : The dithiazole moiety introduces additional sulfur atoms, which may alter redox properties and metal-binding capabilities compared to the triazolobenzothiazole-containing target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Substituents
Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate Not reported Inferred ~500 ~7.2* 1 / 8* 5-Cl, 4-Ph, triazolobenzothiazole
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate C₂₃H₁₈N₄O₃S₃ 494.6 6.9 1 / 8 4-Ph, triazolobenzothiazole
Ethyl 2-{2-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl)sulfanyl]acetamido}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Not reported Not reported Not reported Not reported Cyclopentane-fused thiophene
Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate C₁₂H₁₀ClN₂O₂S₂ 313.8 Not reported 1 / 4 Dithiazole, 4-Cl

*Inferred based on structural similarity to and the addition of a chlorine atom.

Research Findings and Implications

  • Electron-Withdrawing Effects: The 5-chloro substituent may enhance stability against metabolic degradation compared to non-halogenated analogs, as seen in other chlorinated heterocycles .
  • Structural Rigidity : The cyclopentane-fused analog demonstrates how ring fusion can restrict rotational freedom, a strategy often employed to improve drug-target binding kinetics.

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